molecular formula C16H17N5O3S B2519571 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 500118-32-1

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No.: B2519571
CAS No.: 500118-32-1
M. Wt: 359.4
InChI Key: SGAUQUBCGDVYBE-UHFFFAOYSA-N
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Description

This compound belongs to the purine family, which is characterized by a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as guanine derivatives, with benzyl halides.

    Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group is introduced through nucleophilic substitution reactions, where the purine core reacts with sulfanylacetamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted purine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-Purine-2,6-Dione Derivatives: These compounds share a similar purine core structure and exhibit comparable biological activities.

    N-Phenylacetamide Derivatives: These compounds have a similar sulfanylacetamide group and are investigated for their potential therapeutic applications.

Uniqueness

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is unique due to the presence of the benzyl group and the specific arrangement of functional groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-19-13-12(14(23)20(2)16(19)24)21(8-10-6-4-3-5-7-10)15(18-13)25-9-11(17)22/h3-7H,8-9H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAUQUBCGDVYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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